molecular formula C13H17BN2O2 B1439656 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 1007206-54-3

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1439656
CAS No.: 1007206-54-3
M. Wt: 244.1 g/mol
InChI Key: HCWNKNYTHLBIHX-UHFFFAOYSA-N
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Description

Core Structure and Functional Groups

The molecule consists of a benzimidazole scaffold fused to a benzene ring at positions 4–5 and an imidazole ring at positions 1–2. The boron-containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is appended at position 5 of the benzimidazole (Figure 1). The boronate ester adopts a trigonal planar geometry around boron, with bond lengths of ~1.36 Å for B–O and ~1.54 Å for B–C, as observed in analogous structures.

The pinacol moiety’s two geminal methyl groups (C(CH₃)₂) create a steric shield around boron, reducing susceptibility to hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings. The benzimidazole’s N–H group at position 1 participates in hydrogen bonding, while the aromatic system enables π-π stacking interactions.

¹¹B NMR Spectroscopic Analysis

¹¹B NMR spectroscopy reveals critical insights into the boron environment (Table 1). The compound exhibits a sharp singlet at δ ≈ -25.0 ppm in chloroform-d, characteristic of trigonal boronate esters. This contrasts with tetrahedral boronate anions (δ ≈ 10–15 ppm) and boronic acids (δ ≈ 28–32 ppm). The narrow linewidth (<50 Hz) indicates minimal quadrupolar broadening, consistent with symmetric electron distribution around boron.

Table 1: ¹¹B NMR Parameters of Selected Boron Species

Compound Type δ (ppm) Linewidth (Hz) CQ (MHz)
Boronic acids 28–32 200–500 2.6–3.3
Boronate esters (trigonal) -25–-30 30–80 2.7–2.9
Boronate anions (tetrahedral) 10–15 100–200 1.8–2.2

Data from.

The absence of splitting confirms a single boron environment, while the upfield shift relative to boronic acids reflects increased electron density at boron due to esterification. GIAO-DFT calculations predict isotropic shielding parameters within 2 ppm of experimental values, validating the trigonal geometry.

Solid-State Structural Insights

Single-crystal XRD data for analogous compounds reveal key packing motifs:

  • Planar stacking : Benzimidazole cores align face-to-face with 3.4–3.6 Å interplanar distances.
  • Steric exclusion : Pinacol methyl groups create 4.8–5.2 Å inter-molecular voids, reducing crystal density.
  • Hydrogen bonding : N–H···N interactions between benzimidazole units (2.1–2.3 Å) stabilize layered structures.

The boronate ester’s dihedral angle (ϕCCBO = 15–25°) relative to the benzimidazole plane minimizes steric clash while allowing conjugation between the empty p-orbital of boron and the aromatic π-system. This partial conjugation lowers the LUMO energy by ~1.2 eV compared to non-boronated benzimidazoles, enhancing electrophilicity at boron.

Electronic and Steric Influences on Reactivity

The electronic effects of substituents were quantified through Hammett σₚ parameters (Table 2):

Table 2: Electronic Parameters of Benzimidazole Substituents

Substituent σₚ Effect on Boron Reactivity
-B(pin) +0.33 Electrophilic activation
-H (parent compound) 0.00 Baseline
-NMe₂ -0.83 Deactivation

Data derived from.

The electron-withdrawing boronate group increases the benzimidazole’s acidity (pKa ≈ 8.2 vs. 12.4 for unsubstituted benzimidazole). Steric effects from the pinacol moiety were quantified using Tolman’s cone angle (θ ≈ 162°), explaining slower oxidative addition in cross-couplings compared to less hindered boronates (θ ≈ 140°).

Mulliken population analysis reveals a boron charge of +0.42 |e|, with 0.28 |e| donated from oxygen lone pairs. This partial positive charge facilitates transmetallation in Suzuki reactions while the steric bulk enforces selectivity for mono-coupled products.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNKNYTHLBIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674162
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007206-54-3
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the palladium-catalyzed borylation of a halogenated benzimidazole precursor, most commonly 5-bromo-1H-benzo[d]imidazole. This method leverages the Suzuki–Miyaura cross-coupling reaction principle, where the halogen substituent is replaced by a boronate ester group using bis(pinacolato)diboron as the boron source.

Detailed Preparation Method

2.1. Starting Materials and Reagents

  • 5-Bromo-1H-benzo[d]imidazole (aryl bromide precursor)
  • Bis(pinacolato)diboron (B2Pin2) as the boron source
  • Potassium acetate (KOAc) as the base
  • Palladium catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [Pd(dppf)Cl2]
  • Solvent: 1,4-dioxane
  • Inert atmosphere (nitrogen or argon)

2.2. Reaction Conditions

  • The reactants are dissolved in 1,4-dioxane.
  • The solution is purged with nitrogen to maintain an inert atmosphere.
  • Pd(dppf)Cl2 catalyst is added.
  • The mixture is refluxed overnight (typically at 100–110 °C).
  • After completion, the reaction mixture is cooled to room temperature.

2.3. Work-Up Procedure

  • The reaction mixture is diluted with ethyl acetate.
  • Filtration through celite removes the catalyst and insoluble impurities.
  • Solvent evaporation under reduced pressure yields the crude product.
  • The crude product is often used directly in subsequent synthetic steps without further purification.

2.4. Yield and Physical State

  • The product is obtained as a black oil or solid.
  • Yields are generally high, though exact values depend on scale and purity of starting materials.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 5-Bromo-1H-benzo[d]imidazole + B2Pin2 + KOAc + Pd(dppf)Cl2 in dioxane, reflux under N2 overnight Formation of this compound
2 Work-up: Dilution with ethyl acetate, filtration, solvent evaporation Crude product obtained, ready for further use

Research Findings and Optimization

  • The use of Pd(dppf)Cl2 as the catalyst is critical for high conversion and selectivity.
  • Potassium acetate serves as a mild base, facilitating the transmetalation step.
  • The reaction requires an inert atmosphere to prevent catalyst deactivation and oxidative side reactions.
  • 1,4-Dioxane is preferred as a solvent due to its high boiling point and ability to dissolve both organic and inorganic reagents.
  • The reaction time is typically overnight to ensure complete conversion.
  • The crude product may be purified by chromatography if higher purity is required, but often direct use in subsequent coupling reactions is feasible.

Comparative Data Table of Key Parameters

Parameter Typical Value/Condition Notes
Catalyst Pd(dppf)Cl2 (approx. 5 mol%) Effective for aryl bromide borylation
Boron Source Bis(pinacolato)diboron (1.1 equiv) Provides pinacol boronate ester group
Base Potassium acetate (3 equiv) Mild base promoting transmetalation
Solvent 1,4-Dioxane High boiling point, good solubility
Atmosphere Nitrogen or argon Prevents oxidation of catalyst and reagents
Temperature Reflux (~100–110 °C) Ensures reaction completion
Reaction Time Overnight (12–16 hours) Sufficient for full conversion
Yield High (typically >70%) Dependent on purity and scale

Additional Notes and Literature Context

  • This method aligns with common palladium-catalyzed borylation protocols widely reported in organoboron chemistry.
  • The boronate ester moiety introduced is stable and versatile for further Suzuki coupling reactions to build complex molecules.
  • Variations in catalyst loading, base, and solvent can be optimized depending on substrate sensitivity and scale.
  • The method has been documented in patent literature and chemical synthesis databases, confirming its reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Aryl Boronates: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Acids: Obtained through oxidation reactions.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole primarily involves its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronate ester group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. This process involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boronate ester, and finally reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzimidazole vs. Indazole Derivatives
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 862723-42-0): Structural Difference: Replaces the benzimidazole core with indazole (a benzene fused to a pyrazole ring). Molecular Weight: 257.12 g/mol (C₁₃H₁₆BN₃O₂) .
Benzimidazole vs. Pyrrole/Imidazole Derivatives
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 942070-72-6): Structural Difference: Simpler monocyclic imidazole core with a methyl group at the 1-position. Impact: Reduced aromaticity and planar structure compared to benzimidazole, leading to lower π-π stacking interactions in supramolecular applications. Molecular weight: 208.07 g/mol (C₁₀H₁₇BN₂O₂) .

Boronic Ester Modifications

Pinacol vs. Alternative Boronates
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS: 710348-69-9): Modification: Incorporates a ketone group at the 2-position of benzimidazole.
Positional Isomerism
  • 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole (CAS: 1146340-38-6):
    • Structural Difference : Boronic ester is attached to a phenyl substituent at the 2-position rather than directly to the benzimidazole core.
    • Impact : Extended conjugation enhances UV absorption properties, making it useful in optoelectronic materials. Molecular weight: 396.29 g/mol (C₂₅H₂₅BN₂O₂) .

Pharmacological and Functional Comparisons

Compound Core Structure Boron Position Key Applications Bioactivity (if reported)
Target Compound (710348-69-9) Benzimidazole 5-position Suzuki coupling, API intermediates Limited direct data
5-(Tetramethyl-dioxaborolan-2-yl)-1H-indazole Indazole 5-position Kinase inhibition, anticancer agents Moderate growth inhibitory activity
1-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-imidazole Imidazole 5-position Ligand design, catalysis Not reported
1-Phenyl-2-(tetramethyl-dioxaborolan-2-yl)phenyl-benzimidazole Benzimidazole Phenyl substituent Organic electronics, OLEDs N/A

Stability and Handling

  • Storage : The target compound requires inert atmosphere storage (2–8°C) to prevent hydrolysis of the boronic ester .
  • Hazards : Similar to other boronic esters, it may cause skin/eye irritation (H315, H319, H335) but lacks acute toxicity .

Biological Activity

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boron-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates a benzimidazole moiety and a dioxaborolane group. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula: C13H17BN2O
  • Molecular Weight: 244.10 g/mol
  • CAS Number: 754214-56-7
  • IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with target proteins. The boron atom in the dioxaborolane group can interact with nucleophilic sites in proteins, facilitating inhibition of enzymatic activity or modulation of receptor functions.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Antitumor Activity
    • Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. The presence of the boron moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression.
    • Case Study: A study demonstrated that related boron-containing compounds exhibited significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .
  • Enzyme Inhibition
    • The compound has been investigated for its potential as an inhibitor of specific kinases and proteases. The dioxaborolane structure allows for selective binding to active sites.
    • Research Findings: In vitro assays indicated that the compound can inhibit certain kinases with IC50 values in the nanomolar range, suggesting a strong binding affinity .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds similar to this compound may have neuroprotective properties due to their ability to modulate signaling pathways involved in neuronal survival.
    • Case Study: Research on related compounds showed reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AntitumorVarious Cancer Cell Lines10 - 50
Kinase InhibitionSpecific KinasesNanomolar range
NeuroprotectionNeuronal CellsNot specified

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole?

Methodological Answer: The synthesis typically involves coupling a benzimidazole precursor with a boronate ester. A two-step approach is common:

Benzimidazole Core Formation : Condensation of substituted benzene-1,2-diamines with aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid) yields the benzimidazole scaffold .

Boronate Introduction : Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous solvents like DMF or THF .

  • Example: Reaction of 5-bromo-1H-benzimidazole with B₂Pin₂ in the presence of Pd(OAc)₂ and KOAc at 80°C for 12 hours achieves ~70–85% yield .

Key Characterization Data:

  • NMR : 1H^1H NMR (DMSO-d6): δ 8.35 (s, 1H, imidazole-H), 7.95–7.45 (m, 3H, aromatic), 1.32 (s, 12H, pinacol-B) .
  • IR : B-O stretching at 1350–1370 cm1^{-1}, aromatic C-H at 3050–3100 cm1^{-1} .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) with retention times between 5.8–6.4 minutes under NP-HPLC conditions .
  • Mass Spectrometry : HRMS (ESI+) calculates [M+H]+^+ at m/z 299.15 (observed 299.13) .
  • X-ray Crystallography : SHELX software refines single-crystal structures to resolve bond lengths (e.g., B-C = 1.56–1.58 Å) and dihedral angles .

Advanced Research Questions

Q. What computational methods predict the reactivity of the boronate group in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the geometry and calculates frontier molecular orbitals (FMOs):

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity for Suzuki-Miyaura coupling .
  • Boron Charge Analysis : Natural Bond Orbital (NBO) analysis shows a partial positive charge on boron (+0.32), facilitating transmetallation with palladium catalysts .
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations suggest THF stabilizes the transition state better than DMF, aligning with experimental yields .

Q. How do structural modifications of the benzimidazole core influence catalytic activity?

Methodological Answer: Systematic SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -NO2_2): Reduce electron density at boron, slowing transmetallation but improving regioselectivity in aryl couplings .
  • Steric Effects : Bulky substituents at the N1 position (e.g., tert-butyl) decrease coupling efficiency by ~30% due to hindered Pd coordination .

Q. Table 1: Substituent Effects on Suzuki-Miyaura Coupling Efficiency

SubstituentYield (%)Reaction Time (h)Reference
-H8512
-NO2_27218
-OCH3_37815

Q. How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer: Discrepancies in 1H^1H NMR shifts or melting points often arise from:

  • Solvent Polarity : DMSO-d6 vs. CDCl3_3 causes upfield/downfield shifts (e.g., imidazole-H at δ 8.35 in DMSO vs. δ 8.12 in CDCl3_3) .
  • Crystallinity : Recrystallization solvents (e.g., ethanol vs. hexane) alter melting points by 5–10°C .
  • Validation : Cross-reference with high-resolution techniques (e.g., 13C^{13}C-DEPT NMR or X-ray diffraction) to confirm assignments .

Q. What strategies mitigate decomposition of the boronate ester under aqueous conditions?

Methodological Answer:

  • Protective Groups : Use tert-butyloxycarbonyl (Boc) to shield the imidazole N-H, improving stability in H2_2O/THF (1:1) for >24 hours .
  • Lyophilization : Freeze-drying the compound as a potassium trifluoroborate salt enhances shelf life (>6 months at −20°C) .

Q. How is this compound utilized in photophysical studies?

Methodological Answer:

  • Fluorescence Quenching : The boronate group acts as an electron acceptor, reducing quantum yield (Φ) from 0.45 (parent benzimidazole) to 0.12 .
  • DFT-TDDFT Calculations : Predict absorption maxima at 320 nm (π→π* transitions), corroborated by UV-Vis experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

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